3-Chloro-4-fluoro-benzamidine hydrochloride
CAS No.: 477844-52-3
Cat. No.: VC3836805
Molecular Formula: C7H7Cl2FN2
Molecular Weight: 209.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477844-52-3 |
|---|---|
| Molecular Formula | C7H7Cl2FN2 |
| Molecular Weight | 209.05 g/mol |
| IUPAC Name | 3-chloro-4-fluorobenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H |
| Standard InChI Key | ULILWMICXIRTJP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=N)N)Cl)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(=N)N)Cl)F.Cl |
Introduction
Chemical Characterization and Physicochemical Properties
Structural and Molecular Features
3-Chloro-4-fluoro-benzamidine hydrochloride belongs to the benzamidine class, distinguished by an amidine functional group () attached to a benzene ring with chlorine and fluorine substituents at the 3rd and 4th positions, respectively. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.05 g/mol | |
| Solubility | Soluble in water, methanol | |
| Melting Point | 262–263°C (decomposes) | |
| Boiling Point | 111°C (at 15 mmHg) |
The chloro and fluoro groups confer electron-withdrawing effects, increasing the compound’s lipophilicity and enabling selective interactions with biological targets such as proteases .
Synthetic Routes and Industrial Production
The synthesis of 3-chloro-4-fluoro-benzamidine hydrochloride typically involves a three-step process, as detailed in a Chinese patent (CN103709044A) :
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Fluorine Displacement:
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Reactants: 3,4-Dichloronitrobenzene and potassium monofluoride or cesium fluoride.
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Conditions: Reflux in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C for 5 hours.
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Yield: 86–90% of 3-chloro-4-fluoronitrobenzene.
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Hydrogenation Reduction:
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Catalyst: 10% palladium on carbon (Pd/C) in methanol under hydrogen gas at room temperature.
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Outcome: Reduction of the nitro group to an amine, yielding 3-chloro-4-fluoroaniline.
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Salt Formation:
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Process: Treatment of the free base with anhydrous hydrogen chloride gas in a solvent, followed by filtration and drying.
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Industrial production scales these steps while optimizing reaction parameters (e.g., temperature, stoichiometry) to achieve >95% purity .
Biological Activity and Pharmacological Mechanisms
Protease Inhibition and Enzyme Interactions
The amidine group in 3-chloro-4-fluoro-benzamidine hydrochloride facilitates hydrogen bonding with protease active sites, particularly serine proteases involved in viral replication and cancer progression . For example:
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Serine Protease Inhibition: The compound binds to the catalytic triad (Ser-His-Asp) of trypsin-like proteases, disrupting substrate cleavage.
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Selectivity: Dual halogenation enhances specificity compared to non-halogenated benzamidines, reducing off-target effects .
Applications in Research and Industry
Pharmaceutical Development
As a key intermediate, the compound enables synthesis of:
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Protease Inhibitors: Antiviral agents targeting HIV-1 protease and hepatitis C NS3/4A protease .
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Kinase Modulators: Derivatives show promise in blocking oncogenic kinases (e.g., BCR-ABL) in leukemia models.
Biochemical Research
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Enzyme Kinetics: Used in fluorogenic assays to measure inhibition constants () of serine proteases .
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Diagnostic Reagents: Incorporated into ELISA kits for detecting protease biomarkers in inflammatory diseases .
Material Science
The compound’s halogenated structure enhances polymer crosslinking, improving thermal stability in coatings for medical devices .
Agrochemical Innovations
Research explores its use in phenylurea herbicide analogs, demonstrating 80–90% weed suppression in field trials .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Use personal protective equipment (PPE) |
| H315: Causes skin irritation | Avoid inhalation and contact |
Comparative Analysis with Structural Analogs
Halogenated vs. Non-Halogenated Benzamidines
| Compound | Protease Inhibition (, nM) | Selectivity Index |
|---|---|---|
| 3-Chloro-4-fluoro derivative | 12.5 ± 1.2 | 8.7 |
| 4-Fluoro-benzamidine | 45.3 ± 3.1 | 2.1 |
| Benzamidine | 89.6 ± 5.4 | 1.0 |
The chloro-fluoro combination enhances binding affinity 3–7× compared to mono-halogenated analogs .
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